molecular formula C9H18ClNO3 B2720227 Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride CAS No. 2287266-73-1

Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride

Cat. No.: B2720227
CAS No.: 2287266-73-1
M. Wt: 223.7
InChI Key: QXAPOCWUKCVDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a derivative of oxane, a six-membered oxygen-containing heterocycle, and is often used in various chemical and biological research applications. The compound is known for its unique structural features, which include an ethyl ester group, an amino group, and an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride typically involves the reaction of ethyl oxan-2-ylacetate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl2-amino-2-(oxan-2-yl)acetatehydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-(oxan-3-yl)acetate;hydrochloride: This compound has a similar structure but with the amino group positioned differently on the oxane ring.

    Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound contains a chloro and hydroxyimino group instead of an amino group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-2-(oxan-2-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)8(10)7-5-3-4-6-13-7;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAPOCWUKCVDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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